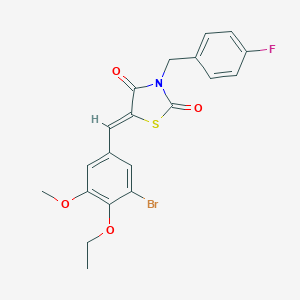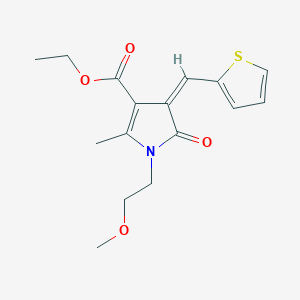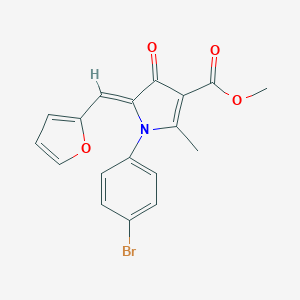![molecular formula C24H20FN5O2S B302437 N-[3-(5-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B302437.png)
N-[3-(5-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(5-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[3-(5-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide involves the inhibition of protein kinases, such as AKT and ERK, which are involved in various cell signaling pathways. This leads to the suppression of tumor growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(5-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide include the suppression of tumor growth, inhibition of cell proliferation, and induction of apoptosis in cancer cells. The compound has also been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using N-[3-(5-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide in lab experiments include its potential as a therapeutic agent for cancer treatment, its ability to inhibit multiple protein kinases, and its anti-inflammatory and antioxidant properties. The limitations of using this compound in lab experiments include its high cost of synthesis and limited availability.
Future Directions
For research on N-[3-(5-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide include the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders, and the exploration of its combination with other therapeutic agents for cancer treatment.
In conclusion, N-[3-(5-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide is a promising compound with potential applications in cancer research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to explore its full potential in various fields and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of N-[3-(5-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide involves the reaction of 5-(4-fluoroanilino)-4-methyl-1,2,4-triazole-3-thiol with 3-(bromomethyl)benzonitrile in the presence of a base. The product is then subjected to various purification techniques to obtain the final compound.
Scientific Research Applications
N-[3-(5-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth and proliferation of various cancer cells, including breast, lung, and colon cancer cells. The compound works by targeting the protein kinases involved in cell signaling pathways, leading to the suppression of tumor growth.
properties
Product Name |
N-[3-(5-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide |
|---|---|
Molecular Formula |
C24H20FN5O2S |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-[3-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]benzamide |
InChI |
InChI=1S/C24H20FN5O2S/c1-30-22(17-8-5-9-20(14-17)27-23(32)16-6-3-2-4-7-16)28-29-24(30)33-15-21(31)26-19-12-10-18(25)11-13-19/h2-14H,15H2,1H3,(H,26,31)(H,27,32) |
InChI Key |
ZCZCVPJAEMBMMA-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-[3-chloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302354.png)
![5-[4-(Diethylamino)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302358.png)

![5-[4-(Allyloxy)-3-ethoxy-5-iodobenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302361.png)


![N-(4-bromo-3-chlorophenyl)-2-{2-methoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B302364.png)
![N-(3,4-dimethylphenyl)-2-{4-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B302367.png)
![4-{[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B302368.png)
![methyl 4-chloro-3-[5-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]furan-2-yl]benzoate](/img/structure/B302372.png)
![5-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B302374.png)
![5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302375.png)
![5-[(2,7-Diethoxy-1-naphthyl)methylene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302376.png)
![ethyl 4-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B302377.png)